![molecular formula C10H11N3OS B1467355 {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250359-45-5](/img/structure/B1467355.png)
{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Übersicht
Beschreibung
This compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methylsulfanyl group attached to a phenyl ring . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The methylsulfanyl group would add some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable under both acidic and basic conditions. The methylsulfanyl group can undergo oxidation to form a sulfoxide or a sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring might increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, the core structure in the compound, are known for their stability and versatility in drug design. They mimic the peptide bond and can enhance the pharmacokinetic properties of therapeutic agents . This compound could be investigated for its potential as a scaffold in the development of new drugs, particularly for diseases where current treatments are inadequate.
Organic Synthesis
The triazole ring serves as a stable and reactive intermediate in organic synthesis. It can participate in various chemical reactions, making it valuable for constructing complex organic molecules. Researchers could explore its use in synthesizing novel organic compounds with potential industrial applications .
Polymer Chemistry
Triazoles have applications in polymer chemistry due to their ability to act as crosslinking agents, which can improve the mechanical strength and thermal stability of polymers. This compound could be used to develop new polymeric materials with enhanced properties for specific uses .
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding makes them suitable for use in supramolecular assemblies. This compound could be utilized to create novel supramolecular structures that have potential applications in nanotechnology and materials science .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can facilitate the conjugation of various biomolecules, which is useful in developing targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazoles can be used to modify biological molecules and study biological processes. This compound could be employed to probe the function of enzymes, receptors, and other proteins within cells .
Fluorescent Imaging
Triazoles often possess fluorescent properties, making them useful in imaging applications. This compound could be developed into a fluorescent probe for monitoring cellular processes or diagnosing diseases .
Materials Science
The robustness of the triazole ring makes it an attractive building block for materials science. This compound could be explored for its potential in creating new materials with unique electrical, optical, or mechanical properties .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-methylsulfanylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENQJFEFRVWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



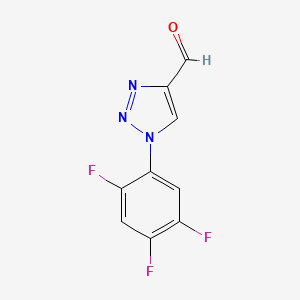

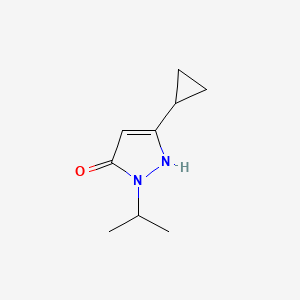
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
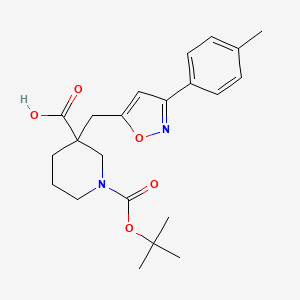

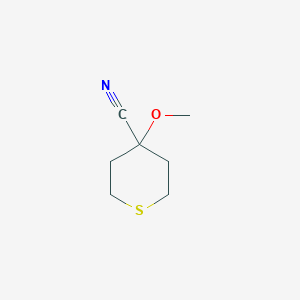
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
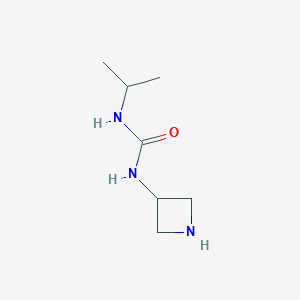
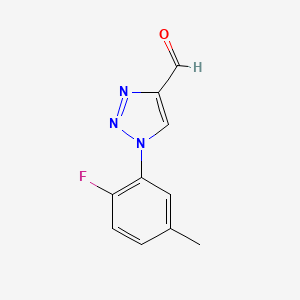

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)
